molecular formula C17H32N2OSn B6334226 3-Methoxy-4-(tributylstannyl)pyridazine CAS No. 1093951-68-8

3-Methoxy-4-(tributylstannyl)pyridazine

Cat. No. B6334226
M. Wt: 399.2 g/mol
InChI Key: OXBMCRDDEJUMFC-UHFFFAOYSA-N
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Patent
US09133200B2

Procedure details

n-Butyllithium (2.5 M solution in hexanes, 7.1 mL, 17.75 mmol) was slowly added (0.2 mL/min) to a solution of 2,2,6,6-tetramethylpiperidine (3 mL, 17.75 mmol) in dry diethyl ether (16 mL) at −30° C. under argon atmosphere. The reaction mixture was stirred at 0° C. for 30 minutes before being cooled down to −78° C. and a solution of 3-methoxypyridazine (Preparation 8a, 0.85 g, 7.72 mmol) in dry diethyl ether (4 mL) was slowly added (0.03 mL/min). The reaction mixture was stirred at this temperature for 10 additional minutes before the addition of tributylchlorostannane (2.5 mL, 9.22 mmol). After stirring at −78° C. for 45 minutes, a mixture of diethyl ether and aqueous saturated solution of ammonium chloride (15 mL/5 mL) was added and the temperature was allowed to warm up to ambient temperature. Additional diethyl ether (300 mL) was then added to the mixture and the organic layer was separated, washed with saturated aqueous solution of ammonium chloride, dried over magnesium sulphate and the solvent removed under reduced pressure. The residue was purified by flash chromatography (100% hexanes to 1:1 hexanes/diethyl ether) to give the title compound (0.31 g, 10%) as a pale yellow oil.
Quantity
7.1 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
0.85 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two
Name
tributylchlorostannane
Quantity
2.5 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four
Quantity
15 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
10%

Identifiers

REACTION_CXSMILES
C([Li])CCC.CC1(C)CCCC(C)(C)N1.[CH3:16][O:17][C:18]1[N:19]=[N:20][CH:21]=[CH:22][CH:23]=1.[CH2:24]([Sn:28]([CH2:34][CH2:35][CH2:36][CH3:37])([CH2:30][CH2:31][CH2:32][CH3:33])Cl)[CH2:25][CH2:26][CH3:27].[Cl-].[NH4+]>C(OCC)C>[CH3:16][O:17][C:18]1[N:19]=[N:20][CH:21]=[CH:22][C:23]=1[Sn:28]([CH2:30][CH2:31][CH2:32][CH3:33])([CH2:34][CH2:35][CH2:36][CH3:37])[CH2:24][CH2:25][CH2:26][CH3:27] |f:4.5|

Inputs

Step One
Name
Quantity
7.1 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
3 mL
Type
reactant
Smiles
CC1(NC(CCC1)(C)C)C
Name
Quantity
16 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
0.85 g
Type
reactant
Smiles
COC=1N=NC=CC1
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
tributylchlorostannane
Quantity
2.5 mL
Type
reactant
Smiles
C(CCC)[Sn](Cl)(CCCC)CCCC
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)OCC
Step Five
Name
Quantity
15 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
before being cooled down to −78° C.
STIRRING
Type
STIRRING
Details
After stirring at −78° C. for 45 minutes
Duration
45 min
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
to warm up to ambient temperature
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
washed with saturated aqueous solution of ammonium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (100% hexanes to 1:1 hexanes/diethyl ether)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC=1N=NC=CC1[Sn](CCCC)(CCCC)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.31 g
YIELD: PERCENTYIELD 10%
YIELD: CALCULATEDPERCENTYIELD 10.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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